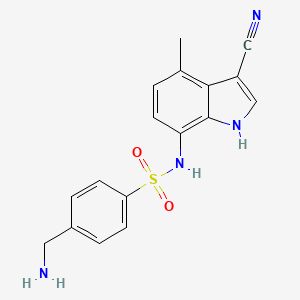![molecular formula C7H9N3O2 B6153330 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2385010-28-4](/img/no-structure.png)
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-azidobicyclo[310]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic core, followed by the introduction of the azido group and carboxylic acid functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles can be used to substitute the azido group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: It may be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in the development of bioconjugates and other functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[3.1.0]hexane derivatives: These compounds have the same core structure but lack the azido group.
Uniqueness
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both the azido group and the carboxylic acid functionality. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium azide", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Acetic anhydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of sulfuric acid to yield 1-bromocyclohexene", "Step 2: Treatment of 1-bromocyclohexene with sodium azide in the presence of sodium hydroxide to yield 4-azidocyclohexene", "Step 3: Reduction of 4-azidocyclohexene using hydrogen gas and a palladium catalyst to yield 4-aminocyclohexene", "Step 4: Protection of the amine group in 4-aminocyclohexene using acetic anhydride and acetic acid to yield N-acetyl-4-aminocyclohexene", "Step 5: Cyclization of N-acetyl-4-aminocyclohexene using sodium bicarbonate in methanol to yield 4-acetamidobicyclo[3.1.0]hexane", "Step 6: Hydrolysis of 4-acetamidobicyclo[3.1.0]hexane using hydrochloric acid to yield 4-aminobicyclo[3.1.0]hexane", "Step 7: Diazotization of 4-aminobicyclo[3.1.0]hexane using sodium nitrite and hydrochloric acid to yield 4-diazobicyclo[3.1.0]hexane", "Step 8: Reduction of 4-diazobicyclo[3.1.0]hexane using sodium sulfite and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylamine", "Step 9: Carboxylation of 4-bicyclo[3.1.0]hexylamine using carbon dioxide and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylcarboxylic acid", "Step 10: Azidation of 4-bicyclo[3.1.0]hexylcarboxylic acid using sodium azide in the presence of acetic acid to yield 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid" ] } | |
CAS-Nummer |
2385010-28-4 |
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





